molecular formula C9H7FN2 B1315973 4-(4-fluorophenyl)-1H-pyrazole CAS No. 204384-26-9

4-(4-fluorophenyl)-1H-pyrazole

Cat. No. B1315973
M. Wt: 162.16 g/mol
InChI Key: ODQIVMKWVSKSKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(4-fluorophenyl)-1H-pyrazole” has been reported in the literature . For instance, a derivative, 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione, was synthesized using a conventional method with a yield of 72% .

Scientific Research Applications

Crystal Structure Analysis

4-(4-fluorophenyl)-1H-pyrazole and its derivatives have been extensively studied for their crystal structures. For instance, Loh et al. (2013) synthesized several pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and characterized their structures through X-ray single crystal structure determination (Loh et al., 2013). Similarly, Yamuna et al. (2014) reported the crystal structure of 3-(4-fluorophenyl)-1H-pyrazole, highlighting its tautomeric forms and hydrogen bonding in the crystal lattice (Yamuna et al., 2014).

Synthesis and Structural Characterization

Kariuki et al. (2021) focused on the synthesis and structural characterization of 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. They emphasized the planar structure of the molecule and the orientation of the fluorophenyl groups (Kariuki et al., 2021).

Antimicrobial Applications

Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrating their effective antibacterial and antifungal activities (Ragavan et al., 2010).

Antitubercular Properties

Khunt et al. (2012) explored the antitubercular evaluation of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles. They conducted a 3D-QSAR study to correlate the chemical structures of these derivatives with their activity against Mycobacterium tuberculosis (Khunt et al., 2012).

Anti-Inflammatory Activity

Nargund et al. (1992) synthesized various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, assessing their anti-inflammatory activity and finding them effective in reducing carrageenin-induced edema in rat paw (Nargund et al., 1992).

Drug Efficacy and Mechanisms of Action

Thangarasu et al. (2019) focused on the synthesis of novel pyrazole derivatives and assessed their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to understand the interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, proposing these compounds as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is a combustible liquid that causes severe skin burns and eye damage .

properties

IUPAC Name

4-(4-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQIVMKWVSKSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572170
Record name 4-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-1H-pyrazole

CAS RN

204384-26-9
Record name 4-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde (3.0 g) in ethanol (30 mL) was added hydrazine monohydrate (0.90 mL), followed by heating and refluxing for 3 hours. After leaving to be cooled, the solvent was evaporated under reduced pressure until the amount of the reaction liquid was reduced to about a half. Water (20 mL) was added thereto, and the resulting solid was collected by filtration and dried under reduced pressure to obtain 4-(4-fluorophenyl)-1H-pyrazole (2.44 g) as a yellow solid.
Name
3-(dimethylamino)-2-(4-fluorophenyl)acrylaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(4-fluorophenyl)-1-trityl-1H-pyrazole (0.370 g) was suspended in a mixture solution of trifluoroacetic acid (5 ml)/methylene chloride (10 ml) and stirred for 10 min at room temperature, followed by irradiating microwaves thereto at 70° C. for 20 min to induce a reaction. After the reaction was terminated, the solution was diluted in methylene chloride (20 ml), neutralized with 1N sodium hydroxide (20 ml), and washed with distilled water (30 ml) and then with brine (20 ml). The washed organic layer thus formed was dried over anhydrous magnesium sulfate and concentrated by evaporation in a vacuum. The residue thus obtained was separated using silica gel chromatography to give 4-(4-fluorophenyl)-1H-pyrazole (Yield 81%).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Li, S Xu, S Ding, J Zhang, S Wang, X Li - Research on Chemical …, 2014 - Springer
A series of novel N-arylpyrazole derivatives, 5a–5i, were achieved from substituted phenylacetic acid via Vilsmeier–Haack reaction, hydrolysis, condensation, and aromatic substitution …
Number of citations: 3 link.springer.com
A Matin, N Gavande, MS Kim, NX Yang… - Journal of medicinal …, 2009 - ACS Publications
Design, synthesis, and in vitro bioevaluation of a new class of potential dual PPARα and γ agonists discovered through a structure-driven design paradigm are described. The 7-hydroxy…
Number of citations: 106 pubs.acs.org
MSA Mehedi, DE George, JJ Tepe - The Journal of Organic …, 2022 - ACS Publications
Here, we report the synthesis of 3,4-disubstituted 1H-pyrazoles and 3,5-disubstituted pyridines from the reaction of epoxides with hydrazine and ammonia, respectively. Both reactions …
Number of citations: 3 pubs.acs.org
A Matin, N Gavande, MS Kim, NX Yang, NK Salam… - researchgate.net
Design, synthesis, and in vitro bioevaluation of a new class of potential dual PPARR and γ agonists discovered through a structure-driven design paradigm are described. The 7-hydroxy…
Number of citations: 0 www.researchgate.net
T Lv, XH Zhang, JS Han, P Zhong - Journal of Fluorine Chemistry, 2012 - Elsevier
The palladium-catalyzed direct arylation of phenylpyrazole with aryl boronic acid promoted by a stoichiometric amount of NIS has been reported. Several phenyl pyrazoles, especially …
Number of citations: 6 www.sciencedirect.com
D Nair, P Pavashe, INN Namboothiri - Tetrahedron, 2018 - Elsevier
A convenient method for the synthesis of 3-acylpyrazoles and pyrazole-3-carboxylates using diazosulfone as a reactive 1,3-dipole and a diazomethane equivalent is reported here. …
Number of citations: 22 www.sciencedirect.com
CJ Hunter, MJ Boyd, GD May… - The Journal of Organic …, 2020 - ACS Publications
A photoredox protocol that uses a heteroleptic Cu (I) complex, [Cu(dq)(BINAP)]BF 4 , has been developed for the photodeprotection of benzenesulfonyl-protected N-heterocycles. A …
Number of citations: 24 pubs.acs.org
A Futamura, R Suzuki, Y Tamura, H Kawamoto… - Bioorganic & Medicinal …, 2020 - Elsevier
Here, we present the design, synthesis, and SAR of dual orexin 1 and 2 receptor antagonists, which were optimized by balancing the antagonistic activity for orexin receptors and …
Number of citations: 9 www.sciencedirect.com
AR Jacobson, M Adler, NR Silvaggi, KN Allen… - Toxicon, 2017 - Elsevier
Botulinum neurotoxins (BoNTs) are the most toxic substances known to mankind and are the causative agents of the neuroparalytic disease botulism. Their ease of production and …
Number of citations: 13 www.sciencedirect.com

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